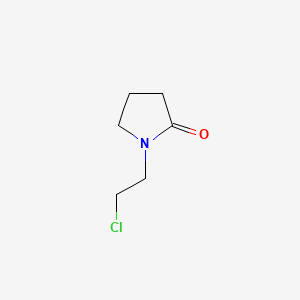
1-(2-氯乙基)吡咯啉-2-酮
描述
The compound "1-(2-Chloroethyl)pyrrolidin-2-one" is a chemical that features in various research contexts, particularly in the synthesis of novel organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the properties and potential synthesis routes for "1-(2-Chloroethyl)pyrrolidin-2-one".
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives, which suggests that a similar approach might be applicable for synthesizing "1-(2-Chloroethyl)pyrrolidin-2-one" . Additionally, the synthesis of 1-substituted 2, 5-bischloromethylpyrrolidines provides a precedent for introducing chloroethyl groups into pyrrolidine rings, which could be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(2-Chloroethyl)pyrrolidin-2-one" has been studied using X-ray single crystal diffraction and semiempirical calculations, which can provide insights into the steric and electronic factors that might influence the reactivity and stability of the target compound . The study of protecting groups for the pyrrole nitrogen atom, including the 2-chloroethyl moiety, also contributes to understanding how such substituents might affect the molecular structure .
Chemical Reactions Analysis
The reactivity of related compounds, such as the feasibility of nucleophilic substitution in pyridinium salts, can shed light on the potential reactivity of "1-(2-Chloroethyl)pyrrolidin-2-one" . The protecting group studies indicate that the 2-chloroethyl group can be manipulated through various chemical reactions, which may be relevant for further functionalization of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2-Chloroethyl)pyrrolidin-2-one" can be inferred from studies on similar compounds. For instance, the hydrogen-bonded structures of chloranilic acid with pyrrolidin-2-one suggest that the target compound may also engage in hydrogen bonding, affecting its solubility and crystallization behavior . The photophysical properties of related organic-inorganic chlorozincate and molecular zinc complexes provide insights into the potential optical properties of "1-(2-Chloroethyl)pyrrolidin-2-one" .
科学研究应用
晶体和分子结构
- 基于锗的螯合物的晶体结构:对各种基于锗的螯合物进行的X射线研究,包括1-(二甲基氯代锗甲基)吡咯烷-2,揭示了独特的结构特征。这些化合物表现出扭曲的三角双锥配位,突显了它们在材料科学和有机金属化学中的潜在用途 (Mozzchukhin et al., 1991)。
合成和反应性
合成和催化剂应用:使用N-{2-(氯乙基)}吡咯啉合成复合物的研究导致具有显著催化性能的化合物。这些复合物,如[PdCl2(L1/L2)]和[RuCl(η6-C6H6)(L1/L2)][PF6],展示了作为有机反应催化剂的潜力,如Heck和Suzuki–Miyaura偶联反应 (Singh et al., 2009)。
吡咯啉在有机合成中的应用:合成吡咯啉,包括1-(2-氯乙基)吡咯啉-2-酮的衍生物,在生产具有生物活性的化合物中发挥着重要作用。这些物质在医药和工业中有应用,如染料或农药 (Żmigrodzka等,2022)。
离子液体中的芳基化:对离子液体中1-(吡咯啉-1-基)二氮-1氧-1,2-二醇酸盐(PYRRO/NO)的稳定性和反应性的研究表明,这些物质可以有效用于芳基化反应。这项研究为在非传统溶剂中进行化学合成开辟了新的途径 (Velázquez等,2010)。
化学性质和应用
取代吡咯啉酮的分子性质:对各种吡咯啉-2-酮衍生物,包括1-{2-[(2-羟乙基)硫基]乙基}吡咯啉-2-酮,进行的DFT和量子化学计算提供了有关它们电子性质的见解。这项研究对于理解这些化合物的反应性和潜在应用至关重要 (Bouklah et al., 2012)。
药物开发的构象研究:对吡咯啉衍生物的构象性质进行的研究,包括含有吡咯啉C环的吲哚生物碱,对药物开发具有应用。了解这些性质对于设计新药物至关重要 (Morales‐Ríos等,2002)。
安全和危害
The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
1-(2-chloroethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYHDWHNFLUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390083 | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)pyrrolidin-2-one | |
CAS RN |
51333-90-5 | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)


![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)




![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)


